molecular formula C17H11Cl2N3O4 B2978832 Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 891136-56-4

Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No. B2978832
CAS RN: 891136-56-4
M. Wt: 392.19
InChI Key: RUMDARBUYOGBIH-UHFFFAOYSA-N
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Description

Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, also known as DCOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of oxadiazole compounds and exhibits a range of biochemical and physiological effects.

Scientific Research Applications

Mesomorphic Behavior and Photoluminescence

Research on derivatives similar to Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has demonstrated applications in materials science, particularly in the synthesis of mesogens (compounds that exhibit mesophase behavior) with photoluminescent properties. One study synthesized oxadiazole derivatives displaying cholesteric and nematic/smectic A mesophases. These compounds exhibited strong blue fluorescence emission and good photoluminescence quantum yields, suggesting potential applications in optoelectronic devices and fluorescent materials (Han et al., 2010).

Antimicrobial Activity

Another avenue of application is in the development of antimicrobial agents. A study on oxadiazole derivatives bearing Schiff base moieties reported compounds with significant in vitro antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria, as well as fungal strains. This highlights the potential of such compounds in the development of new antimicrobial drugs (Kapadiya et al., 2020).

Corrosion Inhibition

Oxadiazole derivatives have also been investigated for their applications in corrosion inhibition. A particular study focused on their efficacy in protecting mild steel from dissolution in hydrochloric acid solution. The research showed that these compounds effectively inhibit corrosion, suggesting their use as eco-friendly corrosion inhibitors for industrial applications (Kalia et al., 2020).

Fluoride Chemosensors

The chemical structure of Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is conducive to applications in chemosensory technologies as well. Research into similar molecules has led to the development of colorimetric fluoride chemosensors. These sensors exhibit significant optical shifts and color changes upon fluoride ion detection, which could be pivotal in environmental monitoring and analytical chemistry (Ma et al., 2013).

properties

IUPAC Name

methyl 4-[[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O4/c1-25-16(24)10-4-2-9(3-5-10)14(23)20-17-22-21-15(26-17)12-8-11(18)6-7-13(12)19/h2-8H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMDARBUYOGBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

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